2-phenyl-3-(m-tolyl)pyrimidin-4(3H)-one
Description
- Its chemical structure consists of a pyrimidine ring (a six-membered ring containing two nitrogen atoms) fused with a phenyl group and a meta-tolyl group.
- The compound’s systematic name reflects its substituents: the phenyl group at position 2 and the meta-tolyl group at position 3.
- PTP exhibits interesting pharmacological properties, making it relevant for scientific research and applications.
2-phenyl-3-(m-tolyl)pyrimidin-4(3H)-one: , is a heterocyclic compound with a pyrimidine core.
Properties
CAS No. |
89069-67-0 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
3-(3-methylphenyl)-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H14N2O/c1-13-6-5-9-15(12-13)19-16(20)10-11-18-17(19)14-7-3-2-4-8-14/h2-12H,1H3 |
InChI Key |
YSSUQAGMKHFTOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C=CN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrimidin-4(3H)-one derivatives, including 2-phenyl-3-(m-tolyl)pyrimidin-4(3H)-one, as promising candidates for anticancer agents. Research has focused on their ability to inhibit specific targets such as the epidermal growth factor receptor (EGFR), which is crucial in many cancer types. For instance, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives demonstrated significant activity against various cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer) cells .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways associated with cell proliferation and survival. The ability to target mutant forms of EGFR further enhances their therapeutic potential, making them suitable for treating resistant cancer types .
Synthetic Applications
Efficient Synthesis Methods
The synthesis of this compound can be achieved through various methodologies that emphasize efficiency and sustainability. Recent advancements include CuI-catalyzed reactions that facilitate the formation of multisubstituted pyrido[1,2-a]pyrimidin-4-ones from readily available starting materials. This method is characterized by its operational simplicity and broad substrate scope, yielding products in good to excellent yields .
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| CuI-catalyzed reaction | 29–89 | 130 °C in DMF |
| Recyclable ionic liquid catalyst | 34.2–92.5 | 120 °C for 24 h |
Material Science Applications
Polymeric Composites
The incorporation of this compound into polymeric matrices has been explored to enhance material properties such as thermal stability and mechanical strength. This compound can act as a functional additive in thermoplastic elastomers, potentially leading to new applications in coatings and sealants.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
2-Phenyl-3-(m-tolyl)pyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, particularly focusing on its antibacterial and anticancer activities, along with synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrimidinone core with phenyl and m-tolyl substituents. Its molecular formula is with a molecular weight of approximately 265.31 g/mol. The presence of these aromatic rings is significant for its biological activity, influencing both solubility and interaction with biological targets.
Antibacterial Activity
Research has demonstrated that derivatives of pyrimidinones, including this compound, exhibit notable antibacterial properties.
- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial enzymes or disruption of cell wall synthesis. For instance, compounds with similar structures have been shown to inhibit biotin carboxylase, a critical enzyme in bacterial metabolism .
- In Vitro Studies : A study reported that various synthesized derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 2 to 5 µg/mL for effective compounds .
- Case Study : In a comparative study, the compound was evaluated against standard antibiotics like ciprofloxacin, showing comparable efficacy against strains such as Bacillus cereus and Escherichia coli .
| Compound | MIC (µg/mL) | Active Against |
|---|---|---|
| This compound | 5 | Bacillus cereus, E. coli |
| Ciprofloxacin | 1 | Various Gram-negative strains |
Anticancer Activity
The anticancer potential of this compound has also been explored.
- Cell Line Studies : In vitro experiments indicated that the compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The IC50 values ranged from 30 to 60 nM, indicating potent antiproliferative activity .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the intrinsic pathway, as evidenced by mitochondrial depolarization and activation of caspases .
- Structure-Activity Relationship : Modifications in the substituents on the pyrimidinone ring significantly affect the potency of the compound. For example, the introduction of electron-donating groups enhances its activity by stabilizing the transition state during enzyme inhibition .
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| HeLa | 30 | Apoptosis induction |
| A549 | 43 | Tubulin polymerization inhibition |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
- General Procedure : The synthesis can be achieved through condensation reactions involving appropriate anilines and pyrimidine derivatives under acidic or basic conditions.
- Yield and Purity : Typical yields for this compound range from 70% to 80%, with purification achieved through recrystallization or chromatography techniques.
Q & A
Q. How can researchers optimize the synthesis of 2-phenyl-3-(m-tolyl)pyrimidin-4(3H)-one to improve yield and purity?
Methodological Answer:
- Employ one-pot multicomponent reactions (e.g., Biginelli-like cyclocondensation) with substituted benzaldehydes and urea derivatives under reflux conditions. Monitor reaction progress via TLC or HPLC to optimize time and temperature .
- Purify intermediates using column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and recrystallize the final product in ethanol or methanol to enhance crystallinity .
Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?
Methodological Answer:
- Use - and -NMR to verify aromatic proton environments and substituent positions. Compare chemical shifts with analogous pyrimidin-4(3H)-one derivatives (e.g., 6-methyl-2-p-tolyl analogs) .
- Validate molecular geometry via single-crystal X-ray diffraction, focusing on dihedral angles between the pyrimidinone core and aryl substituents to assess steric effects .
Q. Which analytical methods are suitable for assessing the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Perform HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities. Use accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS .
- Track hygroscopicity using dynamic vapor sorption (DVS) to determine optimal storage conditions (e.g., desiccated vs. ambient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrimidin-4(3H)-one derivatives across in vitro and in vivo models?
Methodological Answer:
- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., electron-withdrawing groups on the m-tolyl ring) to isolate pharmacophoric features. Validate using kinase inhibition assays (e.g., EGFR or CDK2) .
- Compare bioavailability metrics (e.g., logP, plasma protein binding) between in vitro IC and in vivo efficacy to address discrepancies .
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrimidinone core?
Methodological Answer:
- Use directing groups (e.g., bromine at C5) to control cross-coupling reactions (Suzuki-Miyaura for aryl groups). Analyze regiochemical outcomes via -NMR coupling constants .
- Apply computational modeling (DFT or MD simulations) to predict preferential reaction sites based on electron density maps .
Q. How do surface adsorption properties of this compound influence its reactivity in heterogeneous catalysis?
Methodological Answer:
- Study adsorption/desorption kinetics on silica or metal-organic frameworks (MOFs) using quartz crystal microbalance (QCM) or BET surface area analysis. Correlate with catalytic performance in oxidation reactions .
Q. What mechanistic insights explain the compound’s degradation under oxidative stress?
Methodological Answer:
- Expose the compound to radical initiators (e.g., AIBN) and analyze degradation pathways via HPLC-MS/MS. Identify primary oxidation products (e.g., hydroxylated derivatives) and propose mechanisms using EPR spectroscopy to detect radical intermediates .
Q. How can computational modeling predict the compound’s binding affinity for novel therapeutic targets?
Methodological Answer:
- Perform molecular docking (AutoDock Vina) against homology-modeled receptors (e.g., PARP-1). Validate predictions with SPR-based binding assays and correlate with cytotoxicity data .
Q. What experimental designs address low solubility in aqueous media for pharmacological testing?
Methodological Answer:
Q. How do synergistic effects with co-administered drugs enhance the compound’s therapeutic profile?
Methodological Answer:
- Design combination studies (e.g., with cisplatin or doxorubicin) using Chou-Talalay synergy analysis. Evaluate apoptosis induction (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in resistant cancer lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
